molecular formula C11H12O4 B12334607 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid CAS No. 93198-73-3

7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid

Cat. No.: B12334607
CAS No.: 93198-73-3
M. Wt: 208.21 g/mol
InChI Key: YBXAMIJYESDTBM-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may vary, but typical reagents include halogens or nucleophiles.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown potential in biological studies, including anti-tumor and antibacterial activities.

    Industry: The compound can be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell growth and apoptosis . The exact mechanism may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)boronic acid: Another benzofuran derivative with similar structural features.

    Other Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit diverse biological activities.

Uniqueness: 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid is unique due to its specific functional groups and the resulting biological activities.

Properties

CAS No.

93198-73-3

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H12O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

YBXAMIJYESDTBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC2CC(=O)O

Origin of Product

United States

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